![molecular formula C14H21NO4 B2852527 N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide CAS No. 2411305-90-1](/img/structure/B2852527.png)
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide is a synthetic organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.325 g/mol
Preparation Methods
Formation of the Spirocyclic Core: This can be achieved through a ring-closing reaction, often using a cationic initiator to attack the double bond of a precursor molecule, leading to the formation of the spirocyclic structure.
Chemical Reactions Analysis
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, potentially leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or spirocyclic positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-methyl-2-{1,4,7-trioxaspiro[4
Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for studies on ring-opening polymerizations and other synthetic transformations.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical stability and reactivity may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide exerts its effects is not well-documented. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide can be compared with other spirocyclic compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound also features a spirocyclic structure and is used in polymerization reactions.
N-Methyl-N-[2-[[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]amino]-2-oxoethyl]prop-2-enamide: This compound has a similar spirocyclic core but different functional groups, leading to distinct chemical properties.
The uniqueness of N-(2-methyl-2-{1,4,7-trioxaspiro[4
Properties
IUPAC Name |
N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-4-5-12(16)15-9-13(2,3)11-8-17-10-14(11)18-6-7-19-14/h11H,6-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQPERLYTWXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(C)C1COCC12OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

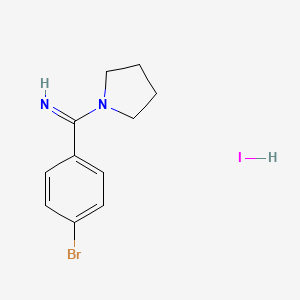
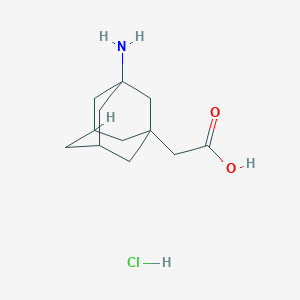
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-hydrazino-6-(trifluoromethyl)-2(1H)-quinoxalinone](/img/structure/B2852448.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2852449.png)
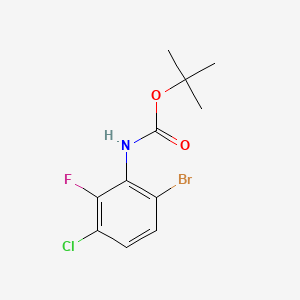
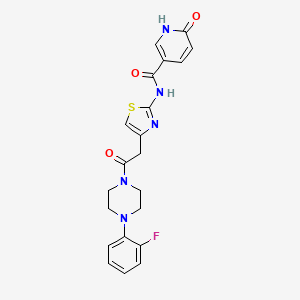
![3-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea](/img/structure/B2852458.png)
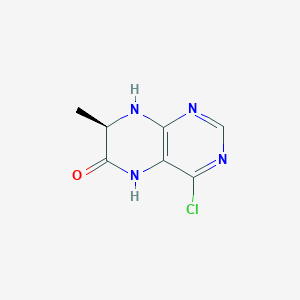
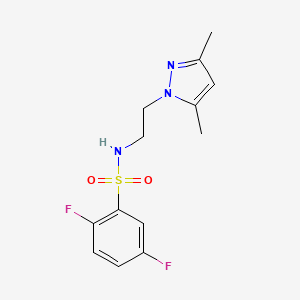
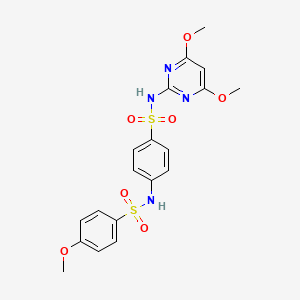
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2852464.png)
![(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2852466.png)
![5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2852467.png)
